molecular formula C16H17N3O3 B11386744 N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

Katalognummer: B11386744
Molekulargewicht: 299.32 g/mol
InChI-Schlüssel: XUFPAYZKWOXXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofurans

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Benzofuran Moiety: The benzofuran moiety is introduced through a series of reactions, including Friedel-Crafts acylation and subsequent modifications.

    Final Coupling: The final step involves coupling the oxadiazole ring with the benzofuran moiety to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and specific solvents to enhance yield and purity. The exact methods can vary depending on the scale and desired application.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at specific positions on the benzofuran or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of the oxadiazole ring and benzofuran moiety, which imparts distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C16H17N3O3

Molekulargewicht

299.32 g/mol

IUPAC-Name

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,4,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C16H17N3O3/c1-5-11-15(19-22-18-11)17-16(20)14-10(4)13-9(3)6-8(2)7-12(13)21-14/h6-7H,5H2,1-4H3,(H,17,19,20)

InChI-Schlüssel

XUFPAYZKWOXXOU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NON=C1NC(=O)C2=C(C3=C(C=C(C=C3O2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.